Boc-glu-lys-lys-mca

Fibrinolysis Plasmin assay Streptokinase

Boc-Glu-Lys-Lys-MCA (t-Butyloxycarbonyl-L-glutamyl-L-lysyl-L-lysine 4-methylcoumaryl-7-amide; CAS 73554-85-5) is a synthetic, singly protected tripeptide fluorogenic substrate designed for the specific and sensitive detection of plasmin activity. It belongs to the peptidyl-4-methylcoumaryl-7-amide (MCA) class, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) reporter upon cleavage of the C-terminal lysyl-AMC bond by active plasmin.

Molecular Formula C32H48N6O9
Molecular Weight 660.8 g/mol
Cat. No. B12102667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-glu-lys-lys-mca
Molecular FormulaC32H48N6O9
Molecular Weight660.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40)
InChIKeyBRCAWRCEROGSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Glu-Lys-Lys-MCA (Boc-EKK-AMC) – Fluorogenic Plasmin Substrate for Quantitative Protease Assays


Boc-Glu-Lys-Lys-MCA (t-Butyloxycarbonyl-L-glutamyl-L-lysyl-L-lysine 4-methylcoumaryl-7-amide; CAS 73554-85-5) is a synthetic, singly protected tripeptide fluorogenic substrate designed for the specific and sensitive detection of plasmin activity [1]. It belongs to the peptidyl-4-methylcoumaryl-7-amide (MCA) class, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) reporter upon cleavage of the C-terminal lysyl-AMC bond by active plasmin [1]. Its Boc protecting group stabilises the N-terminus during storage and assay, and the Glu-Lys-Lys sequence confers selectivity toward plasmin over other trypsin-like serine proteases within the coagulation and fibrinolysis cascades [1].

Why Boc-Glu-Lys-Lys-MCA Cannot Be Replaced by Generic Plasmin Substrates


Plasmin substrates are not interchangeable. While several peptidyl-Lys-MCA and chromogenic p-nitroanilide (pNA) substrates detect plasmin amidolytic activity, they differ profoundly in their response to streptokinase-activated plasmin complexes, cross-reactivity with kallikrein isoforms, and susceptibility to non-target proteases such as cathepsins [1][2]. The Boc-Glu-Lys-Lys sequence yields a distinct selectivity fingerprint that directly impacts assay interpretation when streptokinase is present or when complex biological matrices (plasma, tissue homogenates) are analysed. Substituting Boc-Glu-Lys-Lys-MCA with Boc-Val-Leu-Lys-MCA or a chromogenic alternative without verifying these differential behaviours risks generating misleading activity readouts [1][2].

Quantitative Differentiation Evidence for Boc-Glu-Lys-Lys-MCA vs. Closest Analogs


Streptokinase-Activated Plasmin Resistance: Boc-Glu-Lys-Lys-MCA vs. Boc-Val-Leu-Lys-MCA

Boc-Glu-Lys-Lys-MCA is completely resistant to hydrolysis by human plasmin activated by streptokinase (SK-plasmin complex), whereas the closest analog Boc-Val-Leu-Lys-MCA retains substantial activity under identical conditions. This differential behaviour is critical for experiments in which streptokinase is used to activate plasminogen or where SK-plasmin may be present in clinical samples [1].

Fibrinolysis Plasmin assay Streptokinase Fluorogenic substrate

Resistance to Cathepsin L and L-like Proteases: Boc-Glu-Lys-Lys-MCA vs. Boc-Val-Leu-Lys-MCA

Cathepsins L and L-like cysteine proteases do not hydrolyse Boc-Glu-Lys-Lys-MCA, whereas they efficiently cleave Boc-Val-Leu-Lys-MCA. This resistance provides a practical advantage when assaying plasmin in tissue extracts or cellular lysates where these cathepsins are abundant [1].

Cathepsin selectivity Fluorogenic substrate specificity Protease profiling

Kallikrein Cross-Reactivity Fingerprint: Distinct Isoform Profiles for Boc-Glu-Lys-Lys-MCA and Boc-Val-Leu-Lys-MCA

The two leading plasmin substrates exhibit non-overlapping minor kallikrein cross-reactivity. Boc-Glu-Lys-Lys-MCA is slightly hydrolysed by bovine plasma kallikrein, while Boc-Val-Leu-Lys-MCA is slightly hydrolysed by human urinary, hog urinary, and hog pancreatic kallikreins [1]. Both remain essentially unaffected by urokinase, α-thrombin, Factor Xa, Factor IXa, Factor XIa, and Factor XIIa [1].

Kallikrein selectivity Plasmin substrate specificity Serine protease profiling

Plasmin Affinity (Km): Comparable Kinetics Between Boc-Glu-Lys-Lys-MCA and Boc-Val-Leu-Lys-MCA

Both Boc-Glu-Lys-Lys-MCA and Boc-Val-Leu-Lys-MCA exhibit similar Michaelis constants for human and bovine plasmins, establishing that the two substrates are kinetically equivalent in terms of plasmin binding affinity [1]. This parity means that the choice between them should be driven by selectivity considerations (streptokinase resistance, kallikrein pattern, cathepsin susceptibility) rather than catalytic efficiency alone.

Enzyme kinetics Michaelis-Menten Plasmin substrate affinity

High-Sensitivity Detection Limit in Affinity Chromatography: <10 μg Plasmin

When used as an on-line fluorogenic substrate in high-performance affinity chromatography, Boc-Glu-Lys-Lys-MCA enables detection of plasmin with a sensitivity of less than 10 μg of enzyme within one hour [1]. This detection limit, achieved in a complex separation system that resolves Glu-plasminogen, Lys-plasminogen, and plasmin, demonstrates the practical sensitivity of the substrate in a format relevant to clinical and analytical laboratories.

Affinity chromatography Plasmin detection sensitivity Fluorogenic assay

Differential Recognition by Bacterial Fibrinolytic Enzyme: Boc-Glu-Lys-Lys-MCA vs. Boc-Val-Leu-Lys-MCA

An extracellular fibrinolytic enzyme from Bacteroides asaccharolyticus ATCC 25260 discriminates sharply between the two plasmin substrates: it hydrolyses Boc-Val-Leu-Lys-MCA but does not cleave Boc-Glu-Lys-Lys-MCA [1]. This demonstrates that the Glu-Lys-Lys sequence imposes a more stringent substrate specificity profile, which can be exploited to distinguish mammalian plasmin from bacterial plasmin-like proteases in mixed samples.

Bacterial protease Fibrinolytic enzyme Substrate specificity

Optimal Application Scenarios for Boc-Glu-Lys-Lys-MCA Based on Quantitative Differentiation Evidence


Plasmin Activity Assays in Streptokinase-Containing Systems

In thrombolytic research or clinical fibrinolysis studies where streptokinase is used as a plasminogen activator, Boc-Glu-Lys-Lys-MCA is the preferred substrate because it is completely resistant to the SK-plasmin complex [1]. The closest analog Boc-Val-Leu-Lys-MCA retains 35% activity even at a 20-fold molar excess of streptokinase, generating false-positive signals that confound quantification of urokinase-generated plasmin [1].

Plasmin Detection in Tissue Homogenates with High Cathepsin Background

Boc-Glu-Lys-Lys-MCA resists hydrolysis by cathepsins L and L-like, whereas Boc-Val-Leu-Lys-MCA is efficiently cleaved (Km 1.3 μM, Kcat/Km 437.1 μM⁻¹ min⁻¹) [1]. This makes Boc-Glu-Lys-Lys-MCA ideal for assaying plasmin activity in muscle, liver, or tumour lysates where lysosomal cathepsins would otherwise contribute to non-specific substrate turnover.

High-Sensitivity Plasmin Detection in Chromatographic or Fractionated Samples

The proven detection limit of <10 μg plasmin in on-line affinity chromatography using Boc-Glu-Lys-Lys-MCA [1] supports its use in analytical workflows requiring sensitive, real-time monitoring of plasmin activity in fractionated plasma or recombinant plasminogen preparations.

Discrimination of Mammalian Plasmin from Bacterial Fibrinolytic Proteases

Because the bacterial fibrinolytic enzyme from B. asaccharolyticus hydrolyses Boc-Val-Leu-Lys-MCA but does not cleave Boc-Glu-Lys-Lys-MCA [1], the latter serves as a negative-selection substrate to verify that proteolytic activity in bacterially derived or environmental samples originates from genuine mammalian plasmin.

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